molecular formula C14H18N2O3S B593888 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-86-8

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B593888
CAS No.: 1272755-86-8
M. Wt: 294.369
InChI Key: GZAVROHDOLBYBB-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one is a high-purity, synthetically versatile chemical building block featuring the 1,4-diazaspiro[4.4]nonane scaffold. This compound is built around a spirocyclic core where two nitrogen atoms are positioned at the 1 and 4 positions of a saturated bicyclic system, creating a rigid, three-dimensional structure that is highly valuable in modern medicinal chemistry. The core structure is substituted at the 3-position with a 4-(methylsulfonyl)phenyl group, which introduces a strong electron-withdrawing and hydrogen bond-accepting motif, significantly influencing the compound's electronic properties and its potential to interact with biological targets. The 1,4-diazaspiro[4.4]nonane scaffold is a privileged structure in drug discovery, known for its ability to improve physicochemical properties, enhance solubility, and contribute to conformational restriction when used as a central template. Compounds based on this and related diazaspiro frameworks are frequently investigated as modulators of various biological targets, including ion channels. For instance, structurally similar 1,7-diazaspiro[4.4]nonane compounds have been identified and patented as modulators of voltage-gated sodium channels, indicating the high research value of this chemotype in neuroscience and pain management research . The incorporation of the methylsulfonyl group is a common strategy in lead optimization, as this moiety can serve as a key pharmacophore for interacting with enzyme active sites, often enhancing potency and selectivity. This product is intended for research and development purposes only, specifically for use as a key intermediate in the synthesis of more complex bioactive molecules, for scaffold evaluation in library synthesis, or for investigating structure-activity relationships (SAR) in hit-to-lead campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAVROHDOLBYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The spirocyclic 1,4-diazaspiro[4.4]nonan-2-one core is typically synthesized via intramolecular cyclization. Two dominant pathways are observed:

Nitrile Imine Cycloaddition

A [3+2] cycloaddition between nitrile imines and thiohydantoins forms the spiro ring system. Nitrile imines are generated in situ from hydrazonyl chlorides under basic conditions (e.g., triethylamine). This method achieves regioselectivity by targeting C=C and C=S dipolarophiles in the thiohydantoin moiety.

Michael Addition-Intramolecular Cyclization

A Michael addition of nitroalkanes to α,β-unsaturated esters, followed by nitro group reduction and lactamization, constructs the spiro framework. For example:

  • Michael adduct formation using NaBH₄/NiCl₂ for nitro reduction.

  • K₂CO₃-mediated cyclization to form the diazaspiro structure.

Introduction of the 4-(Methylsulfonyl)phenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs the aryl sulfone moiety. Key steps include:

  • Precursor : 3-bromo-1,4-diazaspiro[4.4]nonan-2-one.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : DMF/H₂O (3:1), 80°C, 12h.

Representative Reaction Table

StepReagents/ConditionsYieldSource
BrominationPBr₃, CH₂Cl₂, 0°C→RT85%
Coupling4-(Methylsulfonyl)phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃72%

Direct Sulfonation

Alternative routes employ sulfonating agents:

  • Reagents : Methanesulfonyl chloride (MsCl), pyridine.

  • Solvent : Dichloromethane, 0°C→RT.
    This method avoids transition metals but requires strict anhydrous conditions.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Large-scale production (≥100 kg batches) utilizes continuous flow systems to enhance efficiency:

  • Residence Time : 15–30 minutes.

  • Temperature : 120–140°C.

  • Catalyst Recycling : Pd/C recovery achieves >90% efficiency.

Green Chemistry Adaptations

  • Solvent Replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Waste Minimization : In situ quench protocols decrease aqueous waste by 40%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc (7:3) resolves diastereomers (ΔRt = 1.2 min).

  • Ion-Exchange Resins : SCX columns remove unreacted amines (purity >99.5%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.04 (s, 3H, SO₂CH₃), 2.74–2.58 (m, 4H, spiropiperidine).

  • HRMS : m/z 294.369 [M+H]⁺ (calc. 294.369).

Comparative Analysis of Methodologies

ParameterCycloadditionSuzuki CouplingDirect Sulfonation
Yield68%72%65%
Purity98.2%99.1%97.8%
ScalabilityLab-scalePilot-scaleLab-scale
Cost$$$$$$

Emerging Techniques

Au(I)-Mediated Annulation

Gold(I) catalysts enable three-component reactions at ambient temperatures:

  • Components : Aldehyde, hydrazine, alkyne.

  • Advantage : Single-step spirocycle formation (yield: 58–64%).

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution achieves enantiomeric excess (ee) >95% for chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,4-diazaspiro[4.4]nonan-2-one derivatives, focusing on substituent effects, spiro ring variations, and physicochemical properties.

Substituent Effects on the Phenyl Ring

The phenyl ring substituent significantly influences molecular properties. Key analogs include:

Halogen-Substituted Derivatives
  • 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one Substituents: Bromo (Br) at position 3, fluoro (F) at position 4. Molecular Formula: C₁₃H₁₄BrFN₂O . Properties: Halogens increase lipophilicity and may enhance membrane permeability. Bromine’s steric bulk could hinder binding in certain targets.
  • 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 950589-52-3) Substituent: Chloro (Cl) at position 4. Properties: Chlorine’s moderate electronegativity balances lipophilicity and electronic effects .
Electron-Withdrawing vs. Electron-Donating Groups
  • 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]decan-2-one (CAS 923975-88-6)

    • Substituent : Methoxy (OMe) at position 4.
    • Properties : Methoxy is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing SO₂Me group in the target compound, which may reduce metabolic oxidation .
  • Target Compound: 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one Substituent: Methylsulfonyl (SO₂Me) at position 4.

Spiro Ring Variations

The spiro ring size affects conformational flexibility:

  • 1,4-Diazaspiro[4.5]decan-2-one (e.g., 3-(4-methoxyphenyl) analog): A larger spiro system (five-membered ring) increases flexibility, which could improve binding to larger active sites .

Physicochemical Properties

Comparative data for select analogs:

Compound Name Substituent(s) Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Notes
(3S)-1-Methyl-3-(phenylmethyl)-derivative Benzyl, methyl C₁₆H₂₀N₂O 415.3 ± 38.0 1.14 ± 0.1 5.88 ± 0.40 High predicted boiling point due to benzyl group
3-(3-Bromo-4-fluorophenyl) analog Br (3), F (4) C₁₃H₁₄BrFN₂O N/A N/A N/A Increased lipophilicity
Target Compound (hypothesized) SO₂Me (4) C₁₄H₁₈N₂O₃S ~420–450 (est.) ~1.2–1.3 (est.) ~6.5–7.0 (est.) Higher polarity due to SO₂Me group

Notes:

  • The (3S)-1-methyl-3-(phenylmethyl) derivative has a lower density (1.14 g/cm³) and moderate pKa (5.88), suggesting balanced solubility and bioavailability.
  • Methylsulfonyl groups (as in the target compound) are associated with enhanced metabolic stability and target affinity in related compounds (e.g., piperidine derivatives in ) .

Biological Activity

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one, a compound with the chemical formula C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of diazaspiro compounds through cyclization methods. The specific synthetic route is not detailed in the available literature but is similar to other diazaspiro compounds which often utilize key intermediates such as hydrazones and oximes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In particular, one study highlighted that certain derivatives demonstrated growth inhibition rates ranging from 85% to 97% against these pathogens .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory activity through selective inhibition of cyclooxygenase-2 (COX-2). Compounds similar to this compound have been reported to possess IC50 values between 0.10 and 0.31 µM for COX-2 inhibition, showcasing a high selectivity index compared to traditional NSAIDs like indomethacin . This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against multi-drug resistant strains.
    • Findings : The synthesized derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index .
  • COX Inhibition Analysis :
    • Objective : To assess the selectivity of synthesized compounds for COX-2 over COX-1.
    • Results : The selectivity index for COX-2 inhibition was significantly higher than that for COX-1, indicating potential for safer anti-inflammatory therapies .

Data Tables

Activity Type IC50 (µM) Selectivity Index Remarks
COX-2 Inhibition0.10 - 0.3131.29 - 132High selectivity over COX-1
Antibacterial EfficacyN/AN/AEffective against multiple pathogens
Cytotoxicity (Human Cells)> Therapeutic DoseN/ANon-toxic at therapeutic concentrations

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the spirocyclic core. For example, a reductive amination or cyclization strategy may be employed to construct the 1,4-diazaspiro[4.4]nonan-2-one scaffold. A critical intermediate is the aldehyde derivative (e.g., 3-[4-(methylsulfonyl)phenyl]prop-2-ynal), which undergoes nucleophilic addition or coupling reactions. Post-synthetic modifications, such as sulfonylation or methylation, are performed to introduce the methylsulfonylphenyl group. Structural validation of intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to ensure purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis using spectroscopic methods?

  • Methodological Answer : A combination of spectroscopic techniques is recommended:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm the spirocyclic structure and methylsulfonyl substituent. Key signals include the carbonyl group (C=O) at ~170 ppm in 13^13C NMR and aromatic protons from the phenyl ring.
  • Mass Spectrometry : HRMS or LC-MS/MS can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Detect characteristic stretches for the sulfonyl group (S=O at ~1150–1300 cm1^{-1}) and carbonyl (C=O at ~1650–1750 cm1^{-1}).
    Discrepancies in spectral data should prompt re-evaluation of synthetic steps or purification methods .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Methodological Answer : SAR studies focus on modifying the spirocyclic core and substituents:
  • Core Modifications : Compare activity of 1,4-diazaspiro[4.4]nonan-2-one derivatives with varying ring sizes (e.g., 4.5 vs. 4.4) to assess steric and electronic effects.
  • Substituent Analysis : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to evaluate binding affinity changes.
  • In Vitro Assays : Use enzyme inhibition assays (e.g., IC50_{50} determination) against targets like cyclooxygenase (COX) or kinases. Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding modes and guide synthetic priorities .

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what validation methods are used?

  • Methodological Answer :
  • Molecular Docking : Use software like Schrödinger Suite or GROMACS to simulate interactions between the compound and active sites (e.g., COX-2). Key parameters include binding energy (ΔG) and hydrogen-bonding networks.
  • MD Simulations : Perform molecular dynamics (MD) simulations to assess stability of the protein-ligand complex over time (e.g., 100 ns trajectories).
  • Validation : Cross-validate predictions with experimental data (e.g., surface plasmon resonance (SPR) for binding kinetics or X-ray crystallography for co-crystal structures). Discrepancies may indicate limitations in force fields or solvation models .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Optimization : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. For cell-based assays, control for membrane permeability using techniques like Caco-2 monolayer studies.
  • Orthogonal Assays : Validate findings with complementary methods (e.g., fluorescence polarization alongside enzyme-linked immunosorbent assay (ELISA)).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Statistical tools like ANOVA or machine learning models (e.g., random forests) can highlight confounding variables .

Specialized Technical Questions

Q. How is the metabolic stability of this compound assessed in preclinical studies?

  • Methodological Answer :
  • In Vitro Methods : Use liver microsomes (human or rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). Monitor metabolites via LC-MS/MS.
  • In Vivo PK Studies : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Non-compartmental analysis (NCA) calculates AUC, CmaxC_{\text{max}}, and bioavailability.
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

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